molecular formula C27H21N3OS B11288330 N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide

Cat. No.: B11288330
M. Wt: 435.5 g/mol
InChI Key: FNBWCKHFBSBTAK-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a pyridine ring, which is further connected to a phenyl group and a diphenylacetamide moiety.

Preparation Methods

The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available pyridine derivativesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .

Chemical Reactions Analysis

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties.

    Medicine: It has shown potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings play a crucial role in binding to enzymes and receptors, leading to the inhibition of key biological processes. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is involved in cell growth and survival pathways .

Comparison with Similar Compounds

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H21N3OS/c1-18-14-15-21(26-30-22-13-8-16-28-27(22)32-26)17-23(18)29-25(31)24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,24H,1H3,(H,29,31)

InChI Key

FNBWCKHFBSBTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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